

# 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                              |
|----------------|----------------------------------------------|
| Compound Name: | 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol |
|                | /                                            |
| Cat. No.:      | B177736                                      |

[Get Quote](#)

## Technical Guide: 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**, a bifunctional organosilicon compound. Due to its protected hydroxyl group, it serves as a valuable intermediate in multi-step organic syntheses, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs). This document outlines its chemical identity, available physicochemical properties, a detailed experimental protocol for its synthesis via ketone reduction, and relevant safety information.

## Chemical Identity and Structure

CAS Number: 126931-29-1[\[1\]](#)[\[2\]](#)[\[3\]](#)

IUPAC Name: 4-{{tert-butyl(dimethyl)silyl)oxy}cyclohexanol[\[1\]](#)[\[3\]](#)

Molecular Formula: C<sub>12</sub>H<sub>26</sub>O<sub>2</sub>Si

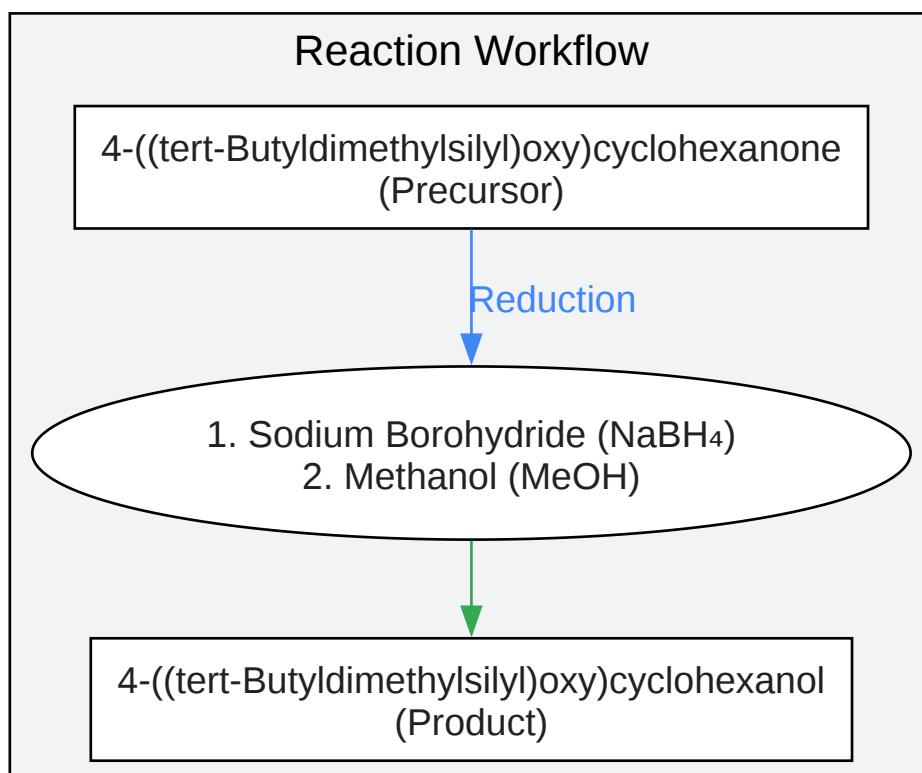
Chemical Structure:

## Physicochemical and Safety Data

The following tables summarize the available quantitative data for **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**. It should be noted that while the compound is commercially available, extensive physical property data is not widely published in peer-reviewed literature.

Table 1: Physicochemical Properties

| Property            | Value                                                  | Source                                                      |
|---------------------|--------------------------------------------------------|-------------------------------------------------------------|
| Molecular Weight    | 230.42 g/mol                                           | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Physical Form       | Colorless to Yellow Liquid or<br>Semi-Solid/Solid      | <a href="#">[1]</a>                                         |
| Purity              | Typically ≥95%                                         | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Boiling Point       | Data not available                                     |                                                             |
| Melting Point       | Data not available                                     |                                                             |
| Density             | Data not available                                     |                                                             |
| Storage Temperature | 2-8°C, under inert atmosphere,<br>protected from light | <a href="#">[1]</a>                                         |


Table 2: Safety and Hazard Information

| Identifier               | Code    | Description                                                                                                                                 |
|--------------------------|---------|---------------------------------------------------------------------------------------------------------------------------------------------|
| GHS Pictogram            | GHS07   | Exclamation mark                                                                                                                            |
| Signal Word              | Warning |                                                                                                                                             |
| Hazard Statements        | H302    | Harmful if swallowed                                                                                                                        |
| H315                     |         | Causes skin irritation                                                                                                                      |
| H319                     |         | Causes serious eye irritation                                                                                                               |
| H335                     |         | May cause respiratory irritation                                                                                                            |
| Precautionary Statements | P261    | Avoid breathing<br>dust/fume/gas/mist/vapours/sp<br>ray                                                                                     |
| P305+P351+P338           |         | IF IN EYES: Rinse cautiously<br>with water for several minutes.<br>Remove contact lenses, if<br>present and easy to do.<br>Continue rinsing |

## Synthetic Workflow

The most direct synthetic route to **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol** is the reduction of its corresponding ketone precursor, **4-((tert-Butyldimethylsilyl)oxy)cyclohexanone**. This transformation is typically achieved with high efficiency using standard hydride reducing agents.

## Synthesis of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**.

## Experimental Protocols

The following is a representative experimental protocol for the synthesis of **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**. This procedure is based on well-established methods for the reduction of substituted cyclohexanones.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Synthesis of **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol** via Ketone Reduction

Objective: To prepare **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol** by the sodium borohydride reduction of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone.

Materials:

- 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone

- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol (anhydrous)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Diethyl ether or Dichloromethane
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of ketone).
- Cool the resulting solution to 0°C in an ice bath.
- While stirring, slowly add sodium borohydride (1.1-1.5 eq) to the solution in small portions. Control the rate of addition to manage any effervescence.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up:

- Cool the reaction mixture again in an ice bath.
- Carefully and slowly quench the reaction by the dropwise addition of 1 M HCl to neutralize excess borohydride. Continue addition until gas evolution ceases.
- Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
- Transfer the remaining aqueous residue to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 20 mL).
- Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL).
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol** as a mixture of cis and trans isomers.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol | 126931-29-1 [sigmaaldrich.com]
- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 3. bocsci.com [bocsci.com]

- 4. aksci.com [aksci.com]
- 5. 126931-29-1 Cas No. | 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol | Apollo [store.apolloscientific.co.uk]
- 6. drnerz.com [drnerz.com]
- 7. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [4-((tert-Butyldimethylsilyl)oxy)cyclohexanol CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177736#4-tert-butyldimethylsilyl-oxy-cyclohexanol-cas-number-and-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)